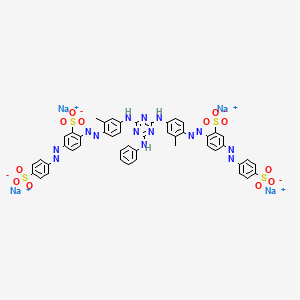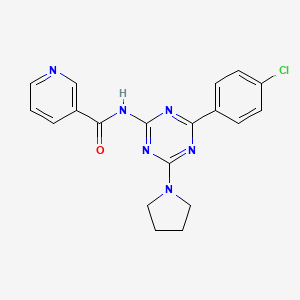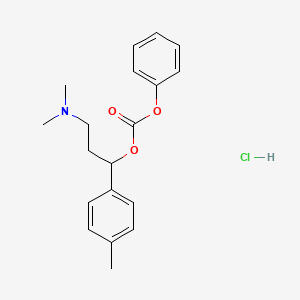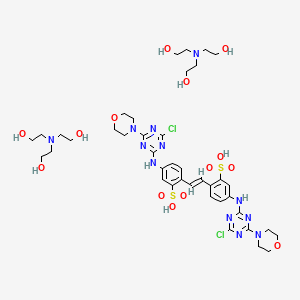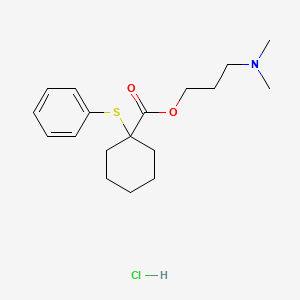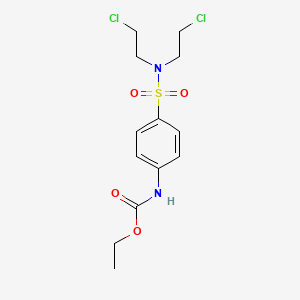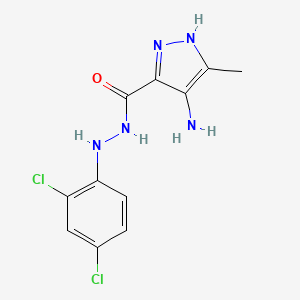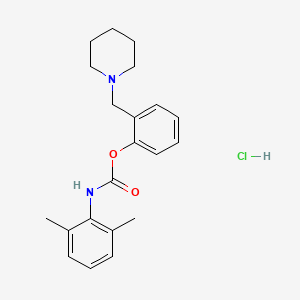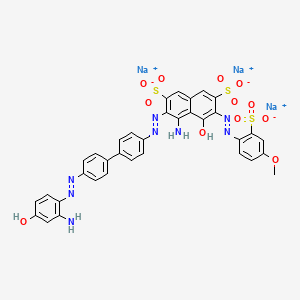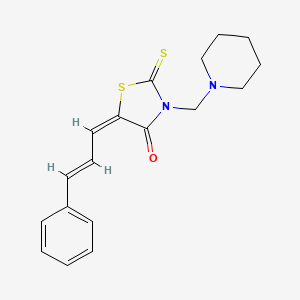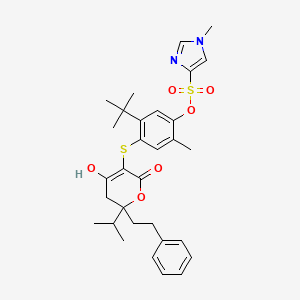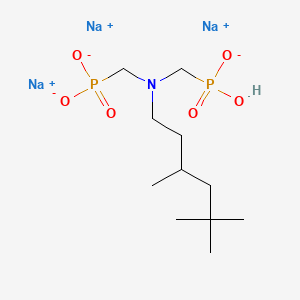
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-945-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 301-945-4 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary to industrial manufacturers. general methods include:
Chemical Synthesis: This involves the combination of precursor chemicals under specific temperature and pressure conditions to form the desired compound.
Catalytic Processes: Catalysts are often used to accelerate the reaction and improve yield.
Industrial Production Methods
Industrial production of EINECS 301-945-4 is carried out in large-scale chemical plants. The process involves:
Batch Processing: Where the compound is produced in discrete batches.
Continuous Processing: Where the production is ongoing, and the compound is continuously synthesized and extracted.
Chemical Reactions Analysis
Types of Reactions
EINECS 301-945-4 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
EINECS 301-945-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 301-945-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
EINECS 301-945-4 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
EINECS 301-944-3: Another compound with similar applications but different chemical properties.
EINECS 301-946-5: A related compound with distinct reactivity and uses.
The uniqueness of EINECS 301-945-4 lies in its specific chemical structure, which imparts unique reactivity and applications in various fields.
Properties
CAS No. |
94087-54-4 |
|---|---|
Molecular Formula |
C11H24NNa3O6P2 |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
trisodium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
Canonical SMILES |
CC(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


